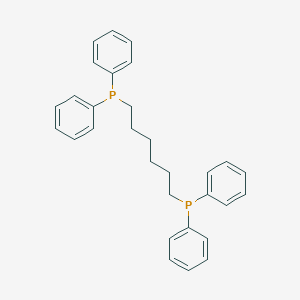

1,6-Bis(diphenylphosphino)hexane

Vue d'ensemble

Description

1,6-Bis(diphenylphosphino)hexane, also known as DPPH, is an organic compound with the molecular formula C30H32P2 and a molecular weight of 454.52 . It is a colorless solid with a melting point of approximately 124-126°C .

Molecular Structure Analysis

The linear formula of 1,6-Bis(diphenylphosphino)hexane is (C6H5)2P(CH2)6P(C6H5)2 . This indicates that the molecule consists of a hexane chain with a diphenylphosphino group attached at each end.Chemical Reactions Analysis

1,6-Bis(diphenylphosphino)hexane is commonly used as a ligand in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It has also been reported to react with 6-bromo-1,2-naphthoquinone .Physical And Chemical Properties Analysis

1,6-Bis(diphenylphosphino)hexane is a colorless solid with a melting point of approximately 124-126°C . It is stable at room temperature and has good solubility in nonpolar solvents . The boiling point is predicted to be 564.0±33.0 °C .Applications De Recherche Scientifique

Buchwald-Hartwig Cross Coupling Reaction

1,6-Bis(diphenylphosphino)hexane is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are key structures in many pharmaceuticals and natural products.

Heck Reaction

This compound also plays a crucial role in the Heck Reaction . The Heck Reaction is a palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis for the construction of complex molecules.

Hiyama Coupling

In the Hiyama Coupling reaction, 1,6-Bis(diphenylphosphino)hexane serves as a ligand . This reaction is used to form carbon-carbon bonds by coupling organosilanes with organic halides, which is a critical step in the synthesis of various organic compounds.

Negishi Coupling

1,6-Bis(diphenylphosphino)hexane is also used in the Negishi Coupling reaction . This reaction is a powerful method for creating carbon-carbon bonds using organozinc compounds, which are less toxic and more stable than other organometallic reagents.

Sonogashira Coupling

In the Sonogashira Coupling reaction, 1,6-Bis(diphenylphosphino)hexane acts as a ligand . This reaction is a widely used method for forming carbon-carbon bonds between alkynes and aryl or vinyl halides, which is essential in the synthesis of conjugated polymers and natural products.

Stille Coupling

1,6-Bis(diphenylphosphino)hexane is used in the Stille Coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds using organotin compounds, which are stable and versatile reagents in organic synthesis.

Suzuki-Miyaura Coupling

Lastly, this compound is used as a ligand in the Suzuki-Miyaura Coupling reaction . This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, which is a key step in the synthesis of many pharmaceuticals and biologically active compounds.

Mécanisme D'action

Target of Action

1,6-Bis(diphenylphosphino)hexane, also known as DPPH, is primarily used as a ligand in organic synthesis . It is particularly useful in transition metal-catalyzed reactions .

Mode of Action

As a ligand, DPPH binds to transition metals, facilitating various types of coupling reactions . The phosphine groups in DPPH coordinate with the metal center, allowing it to participate in catalytic cycles and promote the formation of new bonds .

Biochemical Pathways

The exact biochemical pathways influenced by DPPH depend on the specific reaction it’s used in. Generally, it’s involved in reactions such as the Suzuki reaction , where it can help facilitate the cross-coupling of organoboron compounds with organic halides .

Result of Action

The result of DPPH’s action is the facilitation of bond formation in various organic reactions. By acting as a ligand, it enables transition metals to catalyze the formation of new bonds, leading to the synthesis of complex organic compounds .

Action Environment

The efficacy and stability of DPPH can be influenced by various environmental factors. For instance, it is stable under normal temperatures and has good solubility in non-polar solvents . It should be stored under inert gas (nitrogen or argon) at 2-8°C . Safety precautions should be taken while handling DPPH as it can cause skin irritation and serious eye irritation .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection, as well as ensuring adequate ventilation, are recommended when handling this compound .

Propriétés

IUPAC Name |

6-diphenylphosphanylhexyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPORFKPYXATYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373017 | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19845-69-3 | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,6-Bis(diphenylphosphino)hexane?

A1: 1,6-Bis(diphenylphosphino)hexane has the molecular formula C30H32P2 and a molecular weight of 454.58 g/mol. []

Q2: What spectroscopic data is available for characterizing 1,6-Bis(diphenylphosphino)hexane?

A2: Researchers commonly use infrared (IR) spectroscopy, 1H NMR, 13C NMR, and 31P NMR spectroscopy to characterize dpph and its complexes. [, , ]

Q3: How stable is 1,6-Bis(diphenylphosphino)hexane under different conditions?

A3: While dpph exhibits stability in air for short periods, it tends to undergo oxidation to its corresponding diphosphine dioxide in solution, especially in the presence of certain metal ions. [] This necessitates careful handling and storage to prevent degradation.

Q4: In what solvents is 1,6-Bis(diphenylphosphino)hexane typically soluble?

A4: 1,6-Bis(diphenylphosphino)hexane exhibits solubility in various organic solvents, including chloroform, dichloromethane, and tetrahydrofuran. [, , ] Its solubility in a particular solvent depends on factors like temperature and the presence of other solutes.

Q5: What are the notable catalytic properties of 1,6-Bis(diphenylphosphino)hexane complexes?

A5: 1,6-Bis(diphenylphosphino)hexane acts as a bidentate ligand, coordinating to metal centers through its two phosphorus atoms. This coordination forms stable complexes with transition metals like nickel, palladium, and cobalt, which have found use in various catalytic reactions. [, , ]

Q6: Can you provide examples of reactions catalyzed by 1,6-Bis(diphenylphosphino)hexane complexes?

A6: 1,6-Bis(diphenylphosphino)hexane complexes have shown efficacy in catalyzing reactions such as the Heck-type coupling of alkyl halides with styrenes, [, ] the Hiyama coupling reaction, [] and the intramolecular alkene hydrosilylation of homoallyl silyl ethers. []

Q7: How does the chain length of the bridging ligand affect catalytic activity?

A7: Studies comparing dpph with other bis(diphenylphosphino)alkanes suggest that the length of the methylene chain influences the catalytic activity and selectivity of the resulting complexes. [, ] For instance, shorter chain lengths might favor the formation of chelate complexes, while longer chains could lead to bridged structures, each impacting catalytic behavior differently.

Q8: Have there been computational studies on 1,6-Bis(diphenylphosphino)hexane and its complexes?

A8: Yes, computational methods like Density Functional Theory (DFT) have been used to investigate the structural and electronic properties of dpph complexes. [] These studies provide insights into factors influencing the stability and reactivity of these complexes.

Q9: How does modifying the structure of 1,6-Bis(diphenylphosphino)hexane influence its coordination chemistry?

A9: Altering the substituents on the phosphorus atoms or modifying the length of the bridging methylene chain can significantly influence the steric and electronic properties of dpph. [, , , ] These modifications consequently affect its coordination behavior with metals and, ultimately, the reactivity of the resulting complexes.

Q10: Can 1,6-Bis(diphenylphosphino)hexane form complexes with gold clusters?

A10: Yes, dpph readily coordinates with gold clusters, leading to the formation of diverse structures, including those stabilized by polyoxometalate anions. [, ] The self-assembly of these clusters can be influenced by the dpph ligand, as seen in the formation of helical fibers, spheres, and nanosheets. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)

![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)